14'-Hydroxymytoxin B

描述

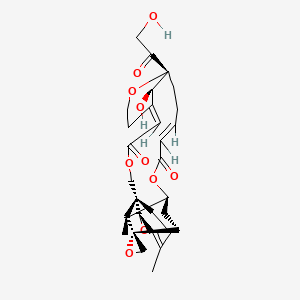

14'-Hydroxymytoxin B is a macrocyclic trichothecene compound first isolated in 2002 from the fungus Myrothecium roridum . Its structure, characterized by a hydroxyl group at the C-14' position (Fig. 1), was elucidated using spectroscopic methods . This compound exhibits significant cytotoxic activity against primary soft-tissue sarcoma cells, with IC₅₀ values comparable to clinically used chemotherapeutic agents . Trichothecenes, a class of sesquiterpenoid mycotoxins, are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.

属性

分子式 |

C29H36O10 |

|---|---|

分子量 |

544.6 g/mol |

IUPAC 名称 |

(1E,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |

InChI |

InChI=1S/C29H36O10/c1-17-6-9-27-15-35-24(33)12-18-7-10-36-28(25(18)34,19(31)14-30)8-4-3-5-23(32)39-20-13-22(38-21(27)11-17)29(16-37-29)26(20,27)2/h3,5,11-12,20-22,25,30,34H,4,6-10,13-16H2,1-2H3/b5-3-,18-12+/t20-,21-,22-,25-,26-,27-,28-,29+/m1/s1 |

InChI 键 |

NXTLPIJHYLFGEX-VIVBWQMCSA-N |

手性 SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/4\CCO[C@]([C@@H]4O)(CC/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)CO |

规范 SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)CO |

同义词 |

14'-hydroxymytoxin B |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Marine-derived trichothecenes (e.g., Myrotoxin B) often exhibit enhanced cytotoxicity due to unique oxidative modifications .

- Hydroxylation at C-14' in this compound may reduce systemic toxicity compared to C-8 or C-16 hydroxylated analogs .

Cytotoxic Activity and Mechanisms

This compound induces apoptosis in sarcoma cells via the PI3K/Akt signaling pathway, a mechanism shared with Myrotoxin B but distinct from Roridin E, which activates caspase-dependent pathways . Comparative studies suggest:

- Potency : Myrotoxin B (IC₅₀ 0.05 µM) > this compound (IC₅₀ ~0.1 µM) > Roridin E (IC₅₀ 0.2 µM) in sarcoma models .

- Selectivity : this compound shows preferential activity against mesenchymal-derived tumors, unlike Verrucarin A, which targets epithelial cancers .

Metabolic Pathways and Detoxification

Trichothecenes are metabolized via deacylation, deepoxidylation, and oxidation at C-12/C-13 . However, this compound undergoes rapid hepatic glucuronidation due to its C-14' hydroxyl group, enhancing renal excretion and reducing accumulation in non-target tissues . In contrast, non-hydroxylated analogs like T-2 toxin accumulate in the liver, contributing to hepatotoxicity .

Research Findings and Clinical Implications

- Antitumor Potential: this compound’s unique metabolism profile minimizes hepatotoxicity, a major advantage over other trichothecenes .

- Synthetic Analogs : Modifications at C-14' have yielded derivatives with improved therapeutic indices in preclinical models .

- Limitations : Low oral bioavailability and neurotoxicity at high doses remain challenges for clinical translation .

常见问题

Q. Table 1: Key Characterization Techniques for this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Structural elucidation | Solvent suppression, coupling constants |

| HRMS | Molecular formula confirmation | Mass accuracy < 5 ppm |

| HPLC-PDA | Purity assessment | Column type, gradient elution program |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。